molecular formula C14H28N2 B5745501 1-cyclooctyl-4-methyl-1,4-diazepane

1-cyclooctyl-4-methyl-1,4-diazepane

Cat. No.: B5745501
M. Wt: 224.39 g/mol
InChI Key: PXRZSYDKPLFQFD-UHFFFAOYSA-N
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Description

1-Cyclooctyl-4-methyl-1,4-diazepane is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclooctyl-4-methyl-1,4-diazepane can be achieved through several methods. One common approach involves the cyclization of N-propargylamines . This method is advantageous due to its high atom economy and shorter synthetic routes. Another method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclooctyl-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of 1-cyclooctyl-4-methyl-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For example, it may inhibit the activity of certain oxidoreductases, thereby affecting redox reactions within cells .

Comparison with Similar Compounds

Uniqueness: 1-Cyclooctyl-4-methyl-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclooctyl group enhances its lipophilicity and potential interactions with hydrophobic targets, while the methyl group can influence its reactivity and stability.

Properties

IUPAC Name

1-cyclooctyl-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-15-10-7-11-16(13-12-15)14-8-5-3-2-4-6-9-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRZSYDKPLFQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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